N-(4-ethoxyphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
Description
N-(4-ethoxyphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a synthetic organic compound that belongs to the class of benzodioxepines
Properties
Molecular Formula |
C19H21NO4 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
InChI |
InChI=1S/C19H21NO4/c1-3-22-15-7-5-14(6-8-15)20-19(21)16-12-18-17(11-13(16)2)23-9-4-10-24-18/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,20,21) |
InChI Key |
KEDDBWBENCXPOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2C)OCCCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzodioxepine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodioxepine ring.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the benzodioxepine intermediate.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or sulfonates are used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(4-ethoxyphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Pharmacology: Research focuses on its interaction with biological targets and its pharmacokinetic properties.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Phenacetin: N-(4-ethoxyphenyl)acetamide, known for its analgesic and antipyretic properties.
Paracetamol: Acetaminophen, a widely used analgesic and antipyretic.
Lidocaine: An anesthetic with a similar structural motif.
Uniqueness
N-(4-ethoxyphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is unique due to its specific benzodioxepine structure, which imparts distinct chemical and biological properties compared to other similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
